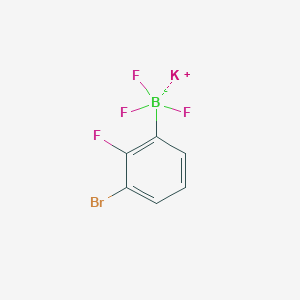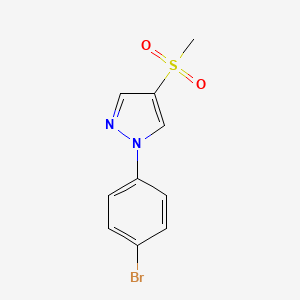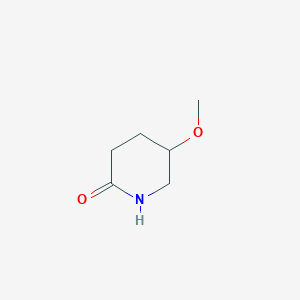![molecular formula C12H7BrN2S B13465224 6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)
6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile is an aromatic organic compound with the molecular formula C12H7BrN2S and a molecular weight of 291.2 g/mol.
准备方法
The synthesis of 6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various complex organic molecules .
化学反应分析
6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., OH-, NH2-).
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in a chemical reaction, it may act as a reactant or catalyst, while in a biological system, it may interact with specific proteins or enzymes to exert its effects .
相似化合物的比较
6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
- 6-[(3-Chlorophenyl)sulfanyl]pyridine-3-carbonitrile
- 6-[(3-Fluorophenyl)sulfanyl]pyridine-3-carbonitrile
- 6-[(3-Iodophenyl)sulfanyl]pyridine-3-carbonitrile
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different halogens (eg
属性
分子式 |
C12H7BrN2S |
|---|---|
分子量 |
291.17 g/mol |
IUPAC 名称 |
6-(3-bromophenyl)sulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7BrN2S/c13-10-2-1-3-11(6-10)16-12-5-4-9(7-14)8-15-12/h1-6,8H |
InChI 键 |
HXFRDQADIRLBNU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)SC2=NC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


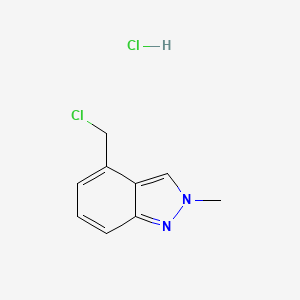
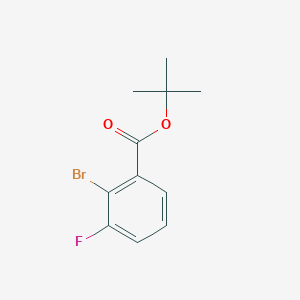

![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13465154.png)
![Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate](/img/structure/B13465157.png)
![Tert-butyl 4-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13465159.png)
![Spiro[4.5]decane-8-carbaldehyde](/img/structure/B13465161.png)

![2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13465177.png)


